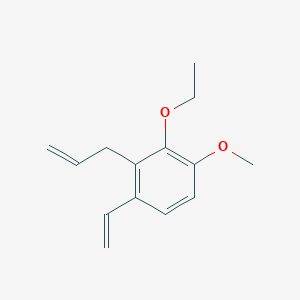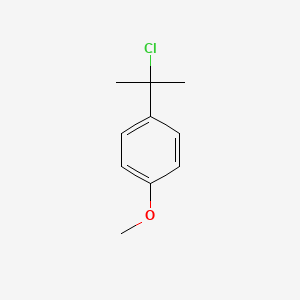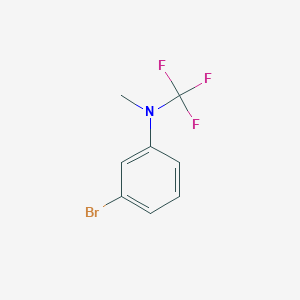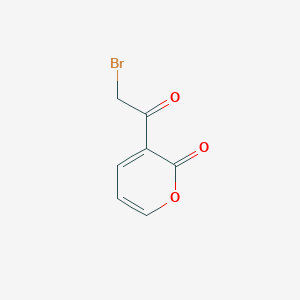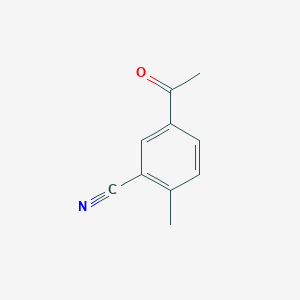
7-Oxo-7-(pyridin-2-ylamino)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid typically involves the reaction of pyridine-2-amine with a heptanoic acid derivative under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes . It may serve as a model compound for studying the behavior of similar molecules in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties . Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In industrial applications, this compound is used in the development of new materials and chemical products . Its unique properties make it suitable for use in various industrial processes .
Wirkmechanismus
The mechanism of action of 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 7-Oxo-7-(phenylamino)heptanoic acid
- 7-Oxo-7-(4-N-pentylphenyl)heptanoic acid
- 7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid
Comparison: Compared to these similar compounds, 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties . This structural difference can influence the compound’s reactivity, binding affinity, and overall behavior in various applications .
Eigenschaften
CAS-Nummer |
878698-33-0 |
|---|---|
Molekularformel |
C12H16N2O3 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
7-oxo-7-(pyridin-2-ylamino)heptanoic acid |
InChI |
InChI=1S/C12H16N2O3/c15-11(7-2-1-3-8-12(16)17)14-10-6-4-5-9-13-10/h4-6,9H,1-3,7-8H2,(H,16,17)(H,13,14,15) |
InChI-Schlüssel |
SFFUVMQWSUWSMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)NC(=O)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



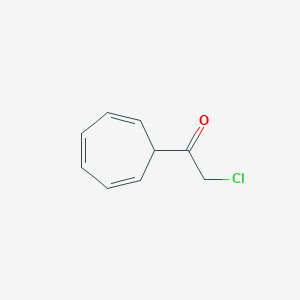
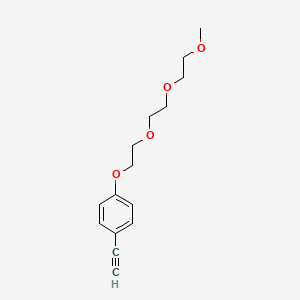
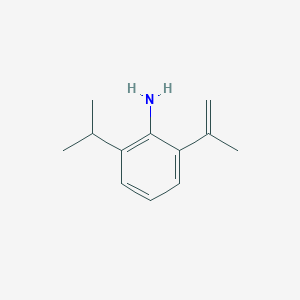
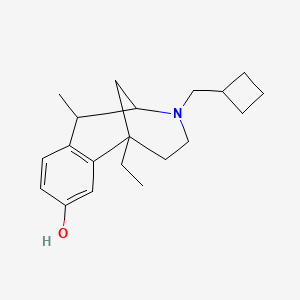
![[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine](/img/structure/B13964895.png)
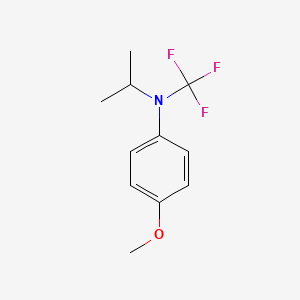
![4'-Methoxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B13964913.png)
